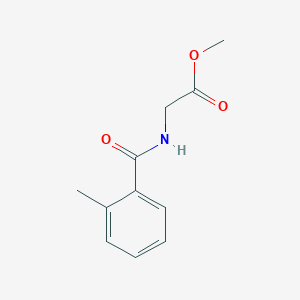

Methyl N-(2-methylbenzoyl)glycinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl N-(2-methylbenzoyl)glycinate” is a chemical compound with the molecular formula C11H13NO3 . It is used as a reference standard for pharmaceutical testing .

Physical And Chemical Properties Analysis

“this compound” has a molar mass of 207.23 and a predicted density of 1.135±0.06 g/cm3 . Its melting point is 63-64°C and its boiling point is predicted to be 356.9±35.0°C .Scientific Research Applications

Polymer Electrolytes for Fuel Cells

Polybenzimidazole membranes equilibrated with phosphoric acid, incorporating additives like imidazole and 1-methyl imidazole, have been shown to enhance high-temperature proton conductivity. This system has potential applications in fuel cell technology, demonstrating the importance of such compounds in developing high-performance polymer electrolytes for fuel cells (Schechter & Savinell, 2002).

Corrosion Inhibition

Benzimidazole and its derivatives, including 2-methylbenzimidazole, have been studied for their potential as corrosion inhibitors for metals. Theoretical studies using Density Functional Theory (DFT) support their application in protecting mild steel against corrosion in acidic environments, highlighting the utility of such compounds in industrial applications (Obot & Obi-Egbedi, 2010).

CO2 Capture and Separation

Research on ionic liquids, such as 1-hexyl-3-methylimidazolium glycinate, has shown significant potential in the absorption and regeneration processes for CO2 capture. These findings suggest applications in environmental technology, particularly in efforts to reduce greenhouse gas emissions (Zhou et al., 2016).

Advanced Materials Synthesis

The synthesis and self-assembly processes involving cucurbit[7]uril derivatives indicate the role of functionalized molecules in creating complex material systems. Such research demonstrates the application of these compounds in designing new materials with specific properties, such as solubility and self-assembly behavior (Vinciguerra et al., 2012).

Greenhouse Gas Control Technologies

Studies involving 1-butyl-3-methylimidazolium glycinate solutions for CO2 capture highlight the kinetic analysis and regeneration performance of these solutions. This research contributes to the development of efficient technologies for controlling greenhouse gas emissions, underscoring the relevance of such compounds in environmental protection (Wu Zaikun et al., 2016).

Future Directions

properties

IUPAC Name |

methyl 2-[(2-methylbenzoyl)amino]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-8-5-3-4-6-9(8)11(14)12-7-10(13)15-2/h3-6H,7H2,1-2H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAMKIKKUMOLVSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2-Methylphenyl)methyl]-7-(4-propan-2-ylphenyl)sulfonyl-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2943702.png)

![Methyl 5,5-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate](/img/structure/B2943708.png)

![N-{2-[(4-bromophenyl)sulfanyl]ethyl}prop-2-enamide](/img/structure/B2943715.png)

![methyl 6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B2943723.png)

![1-(Diphenylmethyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine](/img/structure/B2943725.png)